molecular formula C11H10N4S B13520763 [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine CAS No. 1551794-41-2

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine

Katalognummer: B13520763
CAS-Nummer: 1551794-41-2
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: DHMLVZCLYNRNAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: is a heterocyclic compound that contains both thiazole and benzodiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine typically involves the formation of the thiazole ring followed by its fusion with the benzodiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzimidazole with α-haloketones can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: stands out due to its dual ring structure, which imparts unique chemical and biological properties. The combination of thiazole and benzodiazole rings enhances its reactivity and potential for diverse applications compared to similar compounds that contain only one of these rings .

Eigenschaften

CAS-Nummer

1551794-41-2

Molekularformel

C11H10N4S

Molekulargewicht

230.29 g/mol

IUPAC-Name

[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanamine

InChI

InChI=1S/C11H10N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,4,12H2,(H,14,15)

InChI-Schlüssel

DHMLVZCLYNRNAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CN)NC(=N2)C3=CSC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.